(R)-2-Phenylpropylamide
Overview
Description
®-2-Phenylpropylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the second carbon of a propyl chain, which is further connected to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenylpropylamide typically involves the reaction of ®-2-Phenylpropanoic acid with ammonia or an amine under appropriate conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-2-Phenylpropylamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-2-Phenylpropylamide.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenylpropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ®-2-Phenylpropanoic acid.
Reduction: Formation of ®-2-Phenylpropylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Phenylpropylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ®-2-Phenylpropylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Phenylpropylamide
- ®-2-Phenylpropanoic acid
- ®-2-Phenylpropylamine
Uniqueness
®-2-Phenylpropylamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Compared to its enantiomer, (S)-2-Phenylpropylamide, the ®-isomer may exhibit different pharmacological properties and efficacy. Additionally, the presence of the amide group distinguishes it from related compounds like ®-2-Phenylpropanoic acid and ®-2-Phenylpropylamine, which have different functional groups and reactivity.
Properties
IUPAC Name |
(2R)-2-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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